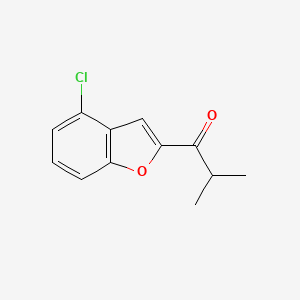
2-(Bromomethyl)-4-methylpent-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-methylpent-1-en-3-ol is an organic compound characterized by the presence of a bromomethyl group attached to a pentenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methylpent-1-en-3-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methylpent-1-en-3-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Bromomethyl)-4-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bond in the pentenol structure can be reduced to form saturated alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce aldehydes or ketones.
- Reduction reactions result in saturated alcohols .
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-methylpent-1-en-3-ol involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing it to participate in substitution reactions. The alcohol group can undergo oxidation or reduction, depending on the reaction conditions. These reactions enable the compound to modify other molecules and exert its effects .
Comparaison Avec Des Composés Similaires
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
4-Bromomethyl-2-methylindole: Features a bromomethyl group on an indole structure.
Propriétés
Formule moléculaire |
C7H13BrO |
|---|---|
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-methylpent-1-en-3-ol |
InChI |
InChI=1S/C7H13BrO/c1-5(2)7(9)6(3)4-8/h5,7,9H,3-4H2,1-2H3 |
Clé InChI |
HDPWJPWKTKFFMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=C)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


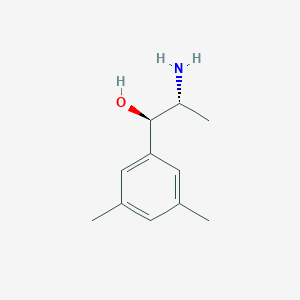
![Methyl [(3-methoxy-5-methylphenyl)carbamoyl]formate](/img/structure/B13176688.png)
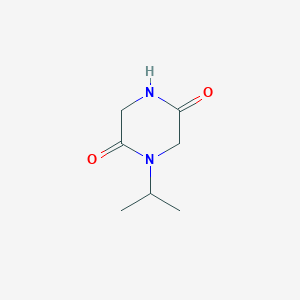
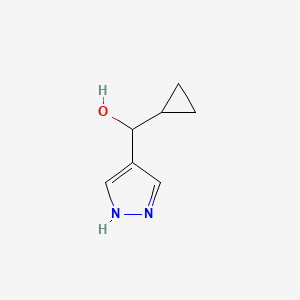
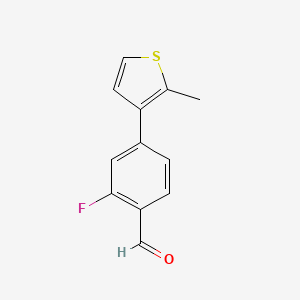

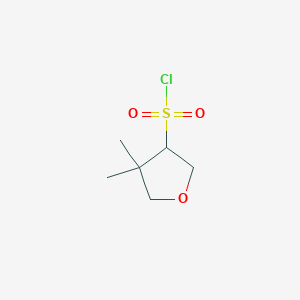

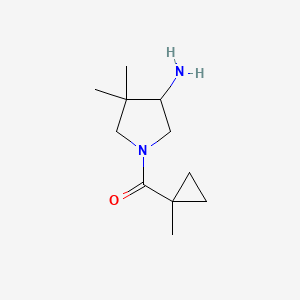

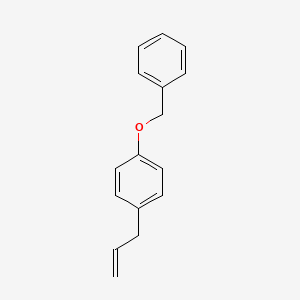
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
